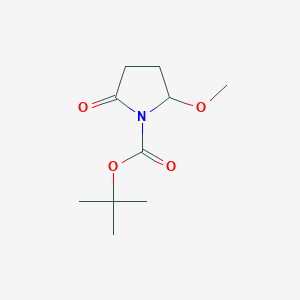
2-Cyclopropyl-4-isopropylthiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-4-isopropylthiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its aromatic properties and significant reactivity due to the presence of sulfur and nitrogen atoms. Thiazoles are commonly found in various natural products and synthetic compounds with diverse biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-isopropylthiazole can be achieved through multi-component reactions involving simple chemicals. One common method involves the reaction of cyclopropyl ketones, isopropyl aldehydes, ammonium salts, and elemental sulfur under metal-free conditions. This method provides moderate to good yields of the desired thiazole compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale multi-component reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropyl-4-isopropylthiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace hydrogen atoms on the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .
Aplicaciones Científicas De Investigación
2-Cyclopropyl-4-isopropylthiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antitubercular activities.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial properties.
Industry: Utilized in the production of various chemicals and materials due to its reactive thiazole ring.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropyl-4-isopropylthiazole involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, including antimicrobial activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde: A compound with a similar cyclopropyl group but different aromatic ring structure.
4-Isopropylthiazole-4-phenyl-1,2,4-triazole derivatives: Compounds with similar thiazole and isopropyl groups but additional triazole rings.
Uniqueness
2-Cyclopropyl-4-isopropylthiazole is unique due to its specific combination of cyclopropyl and isopropyl groups attached to the thiazole ring. This unique structure contributes to its distinct reactivity and potential biological activities compared to other thiazole derivatives .
Propiedades
Fórmula molecular |
C9H13NS |
|---|---|
Peso molecular |
167.27 g/mol |
Nombre IUPAC |
2-cyclopropyl-4-propan-2-yl-1,3-thiazole |
InChI |
InChI=1S/C9H13NS/c1-6(2)8-5-11-9(10-8)7-3-4-7/h5-7H,3-4H2,1-2H3 |
Clave InChI |
IMFDQEHZNBXZDD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CSC(=N1)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N,3-dimethylbutanamide](/img/structure/B11800798.png)











